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Introduction

The Defensin-related 1 (Defrl) gene in mice is a member of the B-defensin family, which
comprises cationic, antimicrobial, and chemoattractant peptides.[1] Defensins are crucial
components of the innate immune system. Defrl is an allele of the Defb8 gene and is notable
for encoding a peptide with only five of the canonical six cysteine residues.[1][2] Despite this
variation, the Defrl peptide exhibits chemoattractant properties for immature dendritic cells and
CD4+ T cells, suggesting its role in modulating immune responses.[1][2] Unlike many other
defensins, Defrl's chemoattractant activity appears to be independent of the CCR6 receptor.[1]

[2]

Given its immunomodulatory functions, the targeted knockout of the Defrl gene using the
CRISPR/Cas9 system provides a powerful tool to elucidate its specific roles in immune cell
recruitment, host defense, and inflammatory disease models. This document provides a
comprehensive guide for the design and execution of Defrl knockout experiments.

Note on Gene Nomenclature: The gene symbol Defrl should not be confused with Fra-1 (Fos-
related antigen 1), a transcription factor with a distinct function. Careful verification of the target
gene is essential before commencing any experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of Defrl and the
experimental workflow for its knockout.
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Caption: Hypothetical Defrl Signaling Pathway.
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Caption: CRISPR/Cas9-Mediated Defrl Knockout Workflow.

Quantitative Data Summary
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The following tables present representative data from CRISPR/Cas9 knockout experiments.
The values are illustrative and will vary depending on the cell line, delivery method, and
specific reagents used.

Table 1: Guide RNA (gRNA) Design and Efficacy

Knockout
Sequence On-Target Off-Target .
gRNAID Target Exon Efficiency
(5'to 3') Score Score
(%)
GCACTCATA
Defrl1-gRNA1 1 GGCTTCGA 92 85 85
CCAGG
TCGACCAG
Defr1-gRNA2 1 GCCTAGCA 88 78 79
ATGCGG
AGGTCACA
Defrl1-gRNA3 2 GTGCTACCA 95 90 91
ACCGG
Table 2: Off-Target Analysis
Predicted Off- . T7E1 Assay Sanger
gRNA ID . Mismatches .
Target Site Result Sequencing
No indels
Defrl1-gRNA1 Chr4: 23,456,789 3 No cleavage
detected
Chr11.: No indels
Defrl-gRNA3 4 No cleavage
87,654,321 detected

Experimental Protocols
Protocol 1: Guide RNA Design and Vector Cloning

e gRNA Design:
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o Obtain the murine Defrl sequence from the NCBI or Ensembl database.

o Use online gRNA design tools (e.g., CHOPCHOP, CRISPOR) to identify potential gRNA
sequences targeting the initial exons of Defrl.

o Select 2-3 gRNAs with high on-target and low off-target scores.

» Oligonucleotide Synthesis:

o Synthesize complementary oligonucleotides for each selected gRNA with appropriate
overhangs for cloning into the chosen vector (e.g., lentiCRISPRv2).

e Vector Preparation and Cloning:

[¢]

Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.

[¢]

Anneal the complementary gRNA oligonucleotides to form a duplex.

[e]

Ligate the annealed gRNA duplex into the linearized lentiCRISPRv2 vector.

o

Transform the ligation product into competent E. coli and select for ampicillin-resistant
colonies.

o

Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Cell Culture and Lentiviral Transduction

e Cell Culture:

o Culture a murine cell line of interest (e.g., RAW 264.7 macrophages) in DMEM
supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

e Lentivirus Production:

o Co-transfect HEK293T cells with the Defrl-gRNA-lentiCRISPRv2 plasmid and lentiviral
packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

o Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
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o Concentrate the lentivirus using a precipitation solution or ultracentrifugation.

e Transduction:
o Seed the target murine cells at a density of 5 x 10”4 cells/well in a 24-well plate.

o Transduce the cells with the concentrated lentivirus at various multiplicities of infection
(MOQiIs) in the presence of polybrene (8 pug/mL).

o Incubate for 24 hours.

Protocol 3: Selection and Clonal Isolation

e Puromycin Selection:

o At 24 hours post-transduction, replace the medium with fresh medium containing
puromycin at a pre-determined optimal concentration for the target cell line.

o Continue selection for 3-5 days until non-transduced control cells are completely
eliminated.

» Single-Cell Cloning:

o Resuspend the puromycin-resistant cells and perform serial dilutions to seed single cells
into 96-well plates.

o Monitor the plates for the growth of single colonies.

Protocol 4: Knockout Validation

e Genomic DNA Extraction:

o Expand the single-cell clones and extract genomic DNA using a commercial kit.
e T7 Endonuclease | (T7E1) Assay:

o Amplify the genomic region of Defrl targeted by the gRNA using PCR.

o Denature and re-anneal the PCR products to form heteroduplexes.
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o Treat the annealed products with T7 Endonuclease I, which cleaves mismatched DNA.

o Analyze the digested products by agarose gel electrophoresis. The presence of cleaved
fragments indicates the presence of insertions or deletions (indels).

e Sanger Sequencing:
o Clone the PCR products from the T7E1 assay into a TA vector and transform into E. coli.

o Sequence multiple individual clones to identify the specific indels and confirm the
frameshift mutations that lead to gene knockout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1577134?utm_src=pdf-custom-synthesis
https://www.research.ed.ac.uk/en/publications/defensin-related-peptide-1-defr1-is-allelic-to-defb8-and-chemoatt/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883079/
https://www.benchchem.com/product/b1577134#crispr-cas9-mediated-knockout-of-the-defr1-gene
https://www.benchchem.com/product/b1577134#crispr-cas9-mediated-knockout-of-the-defr1-gene
https://www.benchchem.com/product/b1577134#crispr-cas9-mediated-knockout-of-the-defr1-gene
https://www.benchchem.com/product/b1577134#crispr-cas9-mediated-knockout-of-the-defr1-gene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1577134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

